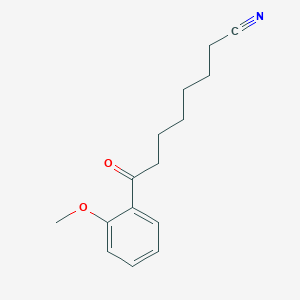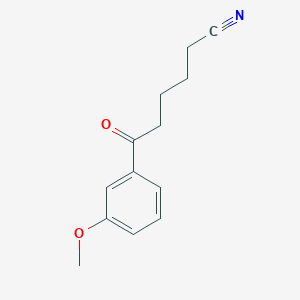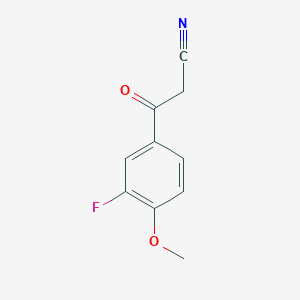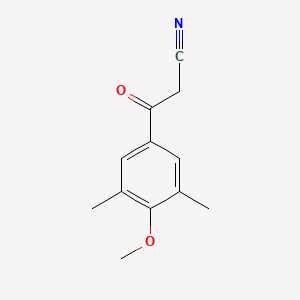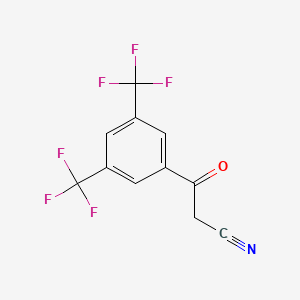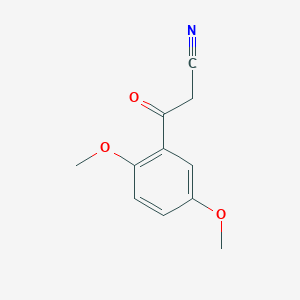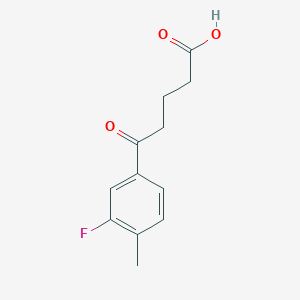
5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-4-methoxyphenylboronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular weight of 169.95 . It’s commonly used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid” are not available, boronic acids like “3-Fluoro-4-methoxyphenylboronic acid” are often used as reactants in various chemical reactions .
Molecular Structure Analysis
The molecular formula of “3-Fluoro-4-methoxyphenylboronic acid” is C7H8BFO3 . It has an average mass of 169.946 Da and a mono-isotopic mass of 170.055054 Da .
Chemical Reactions Analysis
Boronic acids like “3-Fluoro-4-methoxyphenylboronic acid” are used in various chemical reactions. For example, they are used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, solvent-free catalytic C-H functionalization reactions, homocoupling reactions, Suzuki-Miyaura cross-coupling, and Heck reactions under air .
Physical And Chemical Properties Analysis
“3-Fluoro-4-methoxyphenylboronic acid” is a white powder . It has a molecular weight of 169.95 .
Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Metabolic Significance and Physiological Roles
This compound is also relevant in the context of metabolomics. Metabolites like 3-methyl-2-oxovaleric acid and 5-oxoproline, which are structurally similar or related to 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid, play significant roles in energy metabolism and interorgan signaling, particularly involving brown and beige adipose tissues (Anna Whitehead et al., 2021).
Antibacterial and Antituberculosis Activity
The structure of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid, particularly its fluorine components, lends itself to the synthesis of compounds with antibacterial and antituberculosis activities. For example, oxovanadium complexes with fluoroquinolone ligands, which might share structural similarities, have been studied for their in vitro antibacterial activity and show promising results against various microorganisms (Sanjay B. Gajera et al., 2015).
Imaging and Diagnostic Applications
Compounds structurally related or containing elements of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid are used in imaging and diagnostics. For instance, derivatives of fluorinated compounds are utilized in PET imaging for studying inflammation and other clinical conditions (M. Brier et al., 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDQRZXOWPVVDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645313 |
Source


|
| Record name | 5-(3-Fluoro-4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid | |
CAS RN |
898765-93-0 |
Source


|
| Record name | 3-Fluoro-4-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Fluoro-4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






